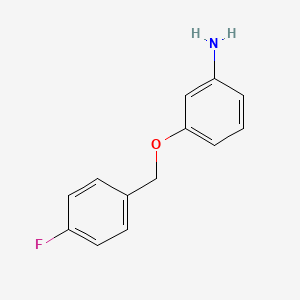

3-(4-Fluoro-benzyloxy)-phenylamine

Vue d'ensemble

Description

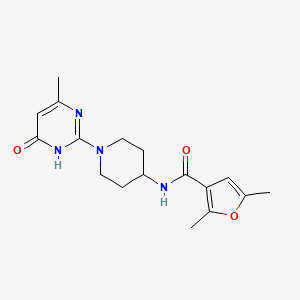

3-(4-Fluoro-benzyloxy)-phenylamine is a useful research compound. Its molecular formula is C13H12FNO and its molecular weight is 217.243. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photodehalogenation and Intermediates in Organic Synthesis

Research by Protti et al. (2012) explored the photodehalogenation of fluoro or chlorobenzene derivatives to generate phenyl cations and potentially benzyne. This process is significant for organic synthesis, offering pathways to various products and intermediates, including less phototoxic fluorinated drugs (Protti et al., 2012).

Sodium Channel Modulation

King et al. (2012) identified the benzyloxyphenyl pharmacophore as crucial for enhancing Na(+) channel slow inactivation. This discovery has implications for developing drugs targeting sodium channels, indicating a role in neurological disorders treatment (King et al., 2012).

Fluorescent Probes and Imaging

Tanaka et al. (2001) utilized fluorophenol moieties for designing fluorescent probes sensitive to pH changes and metal cations, highlighting the potential of fluoro-benzyloxy derivatives in creating sensitive diagnostic tools (Tanaka et al., 2001).

Liquid Crystal and Material Science Applications

Ahmed and Saad (2015) investigated di-fluoro-substituted compounds for their mesophase behavior, providing insights into designing materials with specific optical and electronic properties. Such studies suggest that 3-(4-Fluoro-benzyloxy)-phenylamine could be useful in developing new liquid crystal materials (Ahmed & Saad, 2015).

Optical Absorption and Spectral Shifts Analysis

Praveen and Ojha (2012) focused on the photoresponsive behavior of fluorinated liquid crystals, analyzing spectral shifts in the UV–visible region. This research provides a foundation for understanding how fluorine substitution affects molecular optical properties, which could be applied to this compound (Praveen & Ojha, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPRJKHUMLXCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2611432.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2611433.png)

![3-methyl-7-(2-{[3-methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2611436.png)

![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2611442.png)

![2-(2-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2611443.png)

![3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2611444.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide](/img/structure/B2611446.png)

![4-((4-Chlorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2611451.png)

![N,N-dimethyl-4-[4-(4-methylphenyl)butanoylamino]benzamide](/img/structure/B2611453.png)